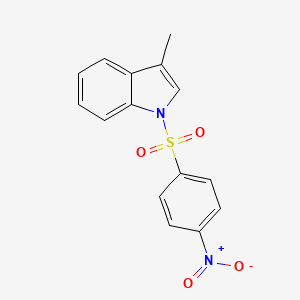

3-Methyl-1-(4-nitrobenzene-1-sulfonyl)-1H-indole

Description

3-Methyl-1-(4-nitrobenzene-1-sulfonyl)-1H-indole is a substituted indole derivative characterized by a methyl group at the 3-position and a 4-nitrobenzenesulfonyl group at the 1-position. The indole core, a bicyclic aromatic heterocycle, is modified here with two distinct substituents:

- Methyl group (3-position): Enhances steric bulk and modulates electron density on the indole ring.

- 4-Nitrobenzenesulfonyl group (1-position): A strong electron-withdrawing substituent that significantly alters electronic properties and reactivity.

Properties

CAS No. |

697742-45-3 |

|---|---|

Molecular Formula |

C15H12N2O4S |

Molecular Weight |

316.3 g/mol |

IUPAC Name |

3-methyl-1-(4-nitrophenyl)sulfonylindole |

InChI |

InChI=1S/C15H12N2O4S/c1-11-10-16(15-5-3-2-4-14(11)15)22(20,21)13-8-6-12(7-9-13)17(18)19/h2-10H,1H3 |

InChI Key |

KUJHAQXRRKRAHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole typically involves the reaction of 3-methylindole with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) solvent.

Substitution: Electrophiles such as alkyl halides, Lewis acids as catalysts.

Major Products Formed

Oxidation: 3-Methyl-1-((4-aminophenyl)sulfonyl)-1H-indole.

Reduction: 3-Methyl-1-((4-mercaptophenyl)sulfonyl)-1H-indole.

Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

3-Methyl-1-(4-nitrobenzene-1-sulfonyl)-1H-indole is characterized by its unique structural features, which include an indole core substituted with a methyl group and a sulfonyl group attached to a nitrobenzene moiety. The compound's molecular formula is .

Biological Activities

Anticancer Properties

Indole derivatives, including this compound, have shown significant potential in anticancer research. Recent studies highlight their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, indole derivatives have been recognized for their interactions with biological targets such as kinases and tubulin, making them attractive candidates for developing targeted cancer therapies .

Mechanisms of Action

The mechanisms through which these compounds exert their anticancer effects include:

- Tubulin Polymerization Inhibition : Certain indole derivatives disrupt tubulin polymerization, which is crucial for mitosis. This action can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

- Reactive Oxygen Species Induction : Some studies indicate that indole compounds can increase reactive oxygen species levels within cells, contributing to oxidative stress and apoptosis .

Study 1: Anticancer Activity

A study investigating the anticancer properties of various indole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The research demonstrated that these compounds could effectively inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest in cancer cells .

Study 2: Structure-Activity Relationship

Another research effort focused on understanding the structure-activity relationship (SAR) of indole derivatives. It was revealed that modifications on the indole ring significantly influenced biological activity. For instance, substituents like nitro and sulfonyl groups were found to enhance the potency of these compounds against specific cancer types .

Mechanism of Action

The mechanism of action of 3-Methyl-1-((4-nitrophenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitrophenylsulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The indole core structure can also interact with various receptors and signaling pathways, modulating cellular processes.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table compares key structural features and substituent effects of 3-Methyl-1-(4-nitrobenzene-1-sulfonyl)-1H-indole with related compounds from the evidence:

Electronic and Reactivity Differences

- Nitro vs. Halogen/Methoxy Groups: The 4-nitrobenzenesulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to halogens (-Cl, -Br) or methoxy (-OCH₃) groups in other derivatives.

- Sulfonyl Group Variations : Unlike benzenesulfonyl () or phenylsulfonyl () groups, the nitro-substituted sulfonyl group in the target compound increases polarity and may influence crystallization behavior, as seen in ’s fluorophenyl derivative, which forms weakly interacting chains .

Spectroscopic Features

- NMR Shifts : The nitro group deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., indole N–H proton). This contrasts with methoxy-substituted indoles (), where electron-donating groups upfield-shift aromatic protons .

- Mass Spectrometry : The molecular ion peak for the target compound would be distinct due to the nitro group’s characteristic fragmentation patterns, differing from halogenated derivatives (e.g., m/z 345–391 in ) .

Crystallographic and Intermolecular Interactions

- Crystal Packing : The nitro group may participate in π-π stacking or dipole-dipole interactions, unlike the fluorophenyl derivative in , which relies on N–H···π interactions .

Biological Activity

3-Methyl-1-(4-nitrobenzene-1-sulfonyl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a methyl group, a nitro group on the benzene ring, and a sulfonyl group attached to the indole moiety. Its molecular formula is . This structural configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that indole derivatives, including this compound, exhibit their biological effects primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, which are crucial for cell division and other cellular processes. By binding to the colchicine site on tubulin, these compounds can induce cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Numerous studies have explored the anticancer potential of indole derivatives. For instance, this compound has shown promising results in inhibiting tumor growth in various cancer cell lines. The following table summarizes some key findings regarding its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 2.29 | Induces G0/G1 arrest, increases ROS levels |

| A549 (Lung) | 3.1 | Disrupts microtubule formation |

| SKOV3 (Ovarian) | 4.2 | Induces apoptosis via mitochondrial disruption |

These findings suggest that this compound may be effective against drug-resistant cancer types by targeting microtubule dynamics .

Antioxidant Activity

In addition to its anticancer properties, this compound also exhibits antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity of this compound can be evaluated using various assays such as DPPH and ABTS tests. Preliminary results indicate moderate antioxidant activity, which may contribute to its overall therapeutic profile .

In Vivo Studies

In vivo studies involving xenograft models have demonstrated that this compound significantly inhibits tumor growth without causing notable toxicity to healthy tissues. For example, in a study using MHCC-97H cells, the compound reduced tumor size by over 75% . Such findings underscore its potential as a viable candidate for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of indole derivatives has revealed critical pharmacophores necessary for anticancer activity. Modifications to the indole scaffold can enhance potency and selectivity against specific cancer types. For instance, substituents on the benzene ring significantly influence binding affinity and biological activity .

Q & A

Q. What strategies reconcile conflicting bioactivity data across different assay platforms?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding affinity). Account for solvent/DMSO concentration effects on protein stability. Perform statistical meta-analysis of replicates to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.